molecular formula C15H15NO B5778592 N-cyclopropyl-2-(1-naphthyl)acetamide

N-cyclopropyl-2-(1-naphthyl)acetamide

Cat. No. B5778592
M. Wt: 225.28 g/mol
InChI Key: AODJPSKKHFEVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(1-naphthyl)acetamide, also known as CPNAA, is a chemical compound that has gained significant attention in the field of scientific research. The compound is a cyclopropyl derivative of acetanilide and has been found to have potential applications in various areas of research.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(1-naphthyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and modulating the activity of ion channels in the brain. N-cyclopropyl-2-(1-naphthyl)acetamide has been found to bind to the TRPA1 ion channel, which is involved in pain sensation and inflammation. By binding to this channel, N-cyclopropyl-2-(1-naphthyl)acetamide can reduce the activity of the channel, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1-naphthyl)acetamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-cyclopropyl-2-(1-naphthyl)acetamide has also been found to modulate the activity of ion channels in the brain, resulting in a reduction in pain and seizure activity. Additionally, N-cyclopropyl-2-(1-naphthyl)acetamide has been found to have antioxidant properties, which may be beneficial in reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-2-(1-naphthyl)acetamide is that it has been found to have a low toxicity profile, making it a suitable compound for use in scientific research. Additionally, N-cyclopropyl-2-(1-naphthyl)acetamide has been found to have a high level of purity, which is important for ensuring the reproducibility of research results. However, one limitation of N-cyclopropyl-2-(1-naphthyl)acetamide is that it is a relatively new compound, and there is still much to be learned about its potential applications and limitations.

Future Directions

There are several future directions for research on N-cyclopropyl-2-(1-naphthyl)acetamide. One area of research is to further investigate its anti-inflammatory properties and potential for use in treating inflammatory diseases. Another area of research is to investigate its potential as an analgesic and anticonvulsant. Additionally, research could be done to investigate the potential of N-cyclopropyl-2-(1-naphthyl)acetamide as an antioxidant and its potential for use in treating oxidative stress-related diseases. Finally, research could be done to investigate the potential limitations of N-cyclopropyl-2-(1-naphthyl)acetamide and to develop new derivatives with improved properties.

Synthesis Methods

N-cyclopropyl-2-(1-naphthyl)acetamide can be synthesized by reacting 1-naphthylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to obtain the final product, N-cyclopropyl-2-(1-naphthyl)acetamide. The synthesis method has been optimized to produce high yields of N-cyclopropyl-2-(1-naphthyl)acetamide with purity levels suitable for scientific research.

Scientific Research Applications

N-cyclopropyl-2-(1-naphthyl)acetamide has been found to have potential applications in various areas of scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. N-cyclopropyl-2-(1-naphthyl)acetamide has also been studied for its potential as an analgesic and has been found to have a similar potency to aspirin. Additionally, N-cyclopropyl-2-(1-naphthyl)acetamide has been studied for its potential as an anticonvulsant and has been found to have a significant effect on reducing seizure activity.

properties

IUPAC Name

N-cyclopropyl-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-15(16-13-8-9-13)10-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODJPSKKHFEVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-naphthalen-1-ylacetamide

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